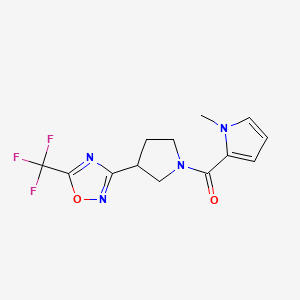
(1-methyl-1H-pyrrol-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-methyl-1H-pyrrol-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H13F3N4O2 and its molecular weight is 314.268. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (1-methyl-1H-pyrrol-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a novel organic molecule that exhibits significant biological activity. Its unique structure combines a pyrrole ring with a trifluoromethyl-substituted oxadiazole, potentially allowing it to interact with various biological targets. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C12H15F3N4 with a molecular weight of 272.27 g/mol . The IUPAC name is 1-(1-methylpyrrol-2-yl)-N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]methanamine . The structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C12H15F3N4 |
| Molecular Weight | 272.27 g/mol |
| IUPAC Name | 1-(1-methylpyrrol-2-yl)-N-[... |
| InChI Key | UCZRAGFHVCUOJP-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the pyrrole and oxadiazole precursors. Common methods include:
- Formation of Pyrrole and Oxadiazole Precursors : Utilizing strong bases and solvents like DMF.
- Functionalization : Methylation and introduction of the trifluoromethyl group.
- Final Coupling Reaction : Linking the pyrrole and oxadiazole components through a methylene bridge.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and target interaction.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. For instance, it demonstrated effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.
Anticancer Activity
Preliminary studies have shown that the compound possesses anticancer properties, particularly against certain tumor cell lines. The mechanism appears to involve apoptosis induction through modulation of apoptotic pathways.
Case Studies
Recent case studies have highlighted the efficacy of this compound in various biological assays:
- Inhibition Studies : The compound was tested against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), showing selective inhibition towards BChE with an IC50 value comparable to standard inhibitors .
- Cell Viability Assays : In vitro assays revealed that concentrations of the compound significantly reduced cell viability in cancer cell lines, indicating its potential as an anticancer therapeutic.
Research Findings
Recent research findings underscore the versatility of this compound in various therapeutic contexts:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Anticancer Properties | Induces apoptosis in specific tumor cell lines |
| Enzyme Inhibition | Selective inhibition of BChE over AChE |
Propriétés
IUPAC Name |
(1-methylpyrrol-2-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c1-19-5-2-3-9(19)11(21)20-6-4-8(7-20)10-17-12(22-18-10)13(14,15)16/h2-3,5,8H,4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGCRHPTFMIUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














